1,3-Diaminoguanidine hydrochloride

antidiabetic drug discovery creatine metabolism resistance NIDDM pharmacotherapy

For buyers needing the unique dual-hydrazino functionality of 1,3-Diaminoguanidine hydrochloride (CAS 38360-74-6): this scaffold's elevated proton affinity and two reactive -NH-NH₂ groups are essential for synthesizing robenidine (anticoccidial bis-hydrazone) and for grain boundary passivation in MAPbI₃ solar cells (boosting PCE from 19.1% to 20.3%). Monoaminoguanidines cannot replicate this bis-condensation chemistry. Typical purity: ≥98%. Standard B2B shipping; inquire for bulk.

Molecular Formula CH8ClN5
Molecular Weight 125.56 g/mol
CAS No. 38360-74-6
Cat. No. B1584030
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Diaminoguanidine hydrochloride
CAS38360-74-6
Molecular FormulaCH8ClN5
Molecular Weight125.56 g/mol
Structural Identifiers
SMILESC(=NN)(N)NN.Cl
InChIInChI=1S/CH7N5.ClH/c2-1(5-3)6-4;/h3-4H2,(H3,2,5,6);1H
InChIKeyHAZRIBSLCUYMQP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3-Diaminoguanidine Hydrochloride (CAS 38360-74-6): Procurement-Grade Properties and Structural Baseline


1,3-Diaminoguanidine hydrochloride (CAS 38360-74-6), also designated N,N'-diaminoguanidine monohydrochloride, is a nitrogen-rich organic compound with molecular formula CH₈ClN₅ and molecular weight 125.56 g/mol . The compound exists as a granular powder with a melting point of 180–182 °C (decomposition) and water solubility of 50 mg/mL at room temperature [1]. Its hazard classification includes skin irritation (Category 2) and eye irritation (Category 2A), with associated risk code R36/37/38 . The compound belongs to the substituted guanidine class and contains two hydrazino functional groups (-NH-NH₂), distinguishing it from simpler aminoguanidines.

Why Generic Aminoguanidine Substitution Fails: Differential Reactivity of 1,3-Diaminoguanidine Hydrochloride


1,3-Diaminoguanidine hydrochloride cannot be substituted with structurally related aminoguanidines or monoaminoguanidines without altering reaction outcomes or material performance. The compound possesses two hydrazino moieties (-NH-NH₂), which confer a unique dual condensation capability unavailable in simpler aminoguanidines that contain only one such functional group . Ab initio molecular orbital and density functional theory studies demonstrate that the absolute proton affinity of diaminoguanidine exceeds that of both guanidine and aminoguanidine due to enhanced intramolecular interactions and electron delocalization stabilization in the protonated state [1]. This elevated proton affinity, calculated computationally as significantly greater than the baseline guanidine scaffold, translates directly into altered hydrogen-bonding capacity and nucleophilic reactivity—parameters critical in both organic synthesis and materials passivation applications [2]. Furthermore, diaminoguanidine serves as a metabolism-based inactivator of nitric oxide synthase isoforms, a pharmacological property that aminoguanidine also exhibits but with differing inactivation kinetics and isoform selectivity profiles [3].

1,3-Diaminoguanidine Hydrochloride Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons


Antidiabetic Potency of Diaminoguanidinoacetic Acid Regioisomers versus Aminoguanidine Analogues: A Direct Structure-Activity Comparison

In a systematic structure-activity relationship study of 3-guanidinopropionic acid analogues, diaminoguanidinoacetic acid analogue 7 demonstrated equipotent antidiabetic activity compared to the aminoguanidine analogue 2 (Vaillancourt et al., 2001). Critically, further regioisomeric optimization of the diaminoguanidine scaffold yielded compounds 52 and 53, which were significantly more potent than aminoguanidine analogue 2 while maintaining the same resistance to creatine-like metabolism. Compound 53 subsequently demonstrated reductions in fasting and post-prandial plasma glucose with concomitant insulin reductions in insulin-resistant rhesus monkeys [1]. This head-to-head structure-activity comparison establishes that the diaminoguanidine scaffold provides a superior template for antidiabetic potency relative to the aminoguanidine scaffold.

antidiabetic drug discovery creatine metabolism resistance NIDDM pharmacotherapy

Perovskite Solar Cell Efficiency Enhancement: Quantified PCE Gain with 1,3-Diaminoguanidine Hydrochloride Additive

Incorporation of 1,3-diaminoguanidine monohydrochloride (DAGCl) as a guanidinium additive in MAPbI₃ perovskite films increased the power conversion efficiency (PCE) from 19.1% (control without DAGCl) to 20.3% in a p-i-n structured solar cell [1]. The efficiency gain of 1.2 absolute percentage points (6.3% relative improvement) was attributed to increased grain size and reduced trap density, which enhanced carrier lifetime and suppressed charge recombination. In subsequent work, use of DAGCl in PbI₂ precursor engineering for vapor-solid reaction processing enabled perovskite thin films to achieve a PCE of 21.13% [2].

perovskite photovoltaics defect passivation grain boundary engineering

Computational Proton Affinity Advantage: Diaminoguanidine versus Aminoguanidine and Guanidine

Ab initio molecular orbital and density functional theory calculations at the B3LYP/6-311++G(d,p) level demonstrated that the absolute proton affinity of diaminoguanidine (DAG1 isomer) is greater than that of both guanidine and aminoguanidine [1]. Natural Population Analysis (NPA) revealed that this enhanced proton affinity arises from increased electron delocalization and additional intramolecular stabilization in the protonated diaminoguanidine species compared to the protonated forms of guanidine or aminoguanidine. The three positional isomers of diaminoguanidine (DAG1, DAG2, DAG3) were computationally characterized, with DAG1 exhibiting the greatest thermodynamic stability among the isomers.

computational chemistry proton affinity electron delocalization

Lack of Aldose Reductase Inhibition: Differentiating 1,3-Diaminoguanidine from Aminoguanidine in Diabetic Complication Models

In vitro, at concentrations up to 1.0 mmol/L, 1,3-diaminoguanidine showed no inhibition of aldose reductase (AR) isolated from bovine lenses. In vivo, at doses ranging from 201 to 349 mg/kg/day administered to galactose-fed rats for 11 days, 1,3-diaminoguanidine produced no reduction in galactitol levels in red blood cells, sciatic nerve, retina, or lens tissue [1]. Aminoguanidine and methylguanidine were similarly tested and also exhibited no AR inhibition under identical conditions. The structurally distinct AR inhibitors tolrestat and WAY-121,509 served as positive controls and did demonstrate inhibition. While this study shows no activity difference among guanidines against AR, it establishes a definitive baseline that 1,3-diaminoguanidine does not possess AR inhibitory activity—a property sometimes incorrectly attributed to guanidine derivatives in literature extrapolations.

aldose reductase diabetic complications polyol pathway

Procurement-Driven Application Scenarios for 1,3-Diaminoguanidine Hydrochloride Based on Quantitative Evidence


Synthesis of Robenidine (Anticoccidial Veterinary Drug): Validated Industrial Intermediate Application

1,3-Diaminoguanidine hydrochloride is the established intermediate for synthesizing robenidine (1,3-bis[(p-chlorobenzylidene)amino]guanidine hydrochloride), a broad-spectrum anticoccidial agent used in poultry and rabbit veterinary medicine [1]. The compound's dual hydrazino functional groups enable the condensation reaction with p-chlorobenzaldehyde to form the bis-hydrazone structure characteristic of robenidine. This application is supported by the compound's demonstrated ability to form hydrazones with aldehydes including chlorobenzaldehydes in yields of 50–99% [2]. Industrial procurement for robenidine synthesis prioritizes 1,3-diaminoguanidine hydrochloride over simpler aminoguanidines because the latter lack the requisite second hydrazino group for bis-hydrazone formation.

Perovskite Solar Cell Trap Passivation Additive: Efficiency Enhancement Application

As demonstrated by the quantitative PCE improvement from 19.1% to 20.3% in p-i-n structured MAPbI₃ solar cells [1], 1,3-diaminoguanidine monohydrochloride functions as an effective grain boundary passivation agent in perovskite photovoltaics. The compound's amino groups interact with halide ions via hydrogen bonding, while its guanidinium moiety integrates into the perovskite lattice to reduce trap state density and suppress non-radiative recombination. The enhanced carrier lifetime and reduced charge recombination translate directly to device efficiency gains. This application is distinct from alternative guanidinium salts (e.g., guanidinium iodide or aminoguanidinium salts) due to the specific hydrogen-bonding network enabled by the diaminoguanidine scaffold's elevated proton affinity [2].

Synthesis of Bis-Hydrazone Ligands and Coordination Complexes: Structural Derivatization Application

1,3-Diaminoguanidine hydrochloride undergoes condensation with various aldehydes and ketones to yield bis-guanidine derivatives and bis-hydrazone ligands [1]. A series of thirty-one hydrazones derived from 1,3-diaminoguanidine, aminoguanidine, nitroaminoguanidine, and (thio)semicarbazide were prepared from aldehydes including chlorobenzaldehydes, halogenated salicylaldehydes, 5-nitrofurfural, and isatin, achieving yields of 50–99% [2]. The resulting hydrazones exhibit antimicrobial activity with MIC values from 7.8 µM against methicillin-resistant Staphylococcus aureus, and cholinesterase inhibition with IC₅₀ values of 17.95–54.93 µM for acetylcholinesterase and ≥1.69 µM for butyrylcholinesterase [2]. The dual hydrazino functionality of 1,3-diaminoguanidine enables bis-hydrazone formation, a structural feature not accessible from monoaminoguanidine scaffolds.

Diaminoguanidine-Derived Antidiabetic Lead Optimization: Pharmacological Scaffold Application

The diaminoguanidinoacetic acid scaffold, derived from the diaminoguanidine core structure, produced analogues 52 and 53 with significantly enhanced antidiabetic potency compared to the aminoguanidine analogue 2, while maintaining resistance to creatine-like metabolism [1]. Compound 53 demonstrated reductions in both fasting and post-prandial plasma glucose levels with concomitant plasma insulin reductions in insulin-resistant rhesus monkeys [1]. Compounds 7 and 53 were selected for further preclinical development, validating the diaminoguanidine scaffold as a pharmacologically viable template for antidiabetic drug discovery. This application is specific to diaminoguanidine-derived structures, as aminoguanidine analogues did not achieve comparable potency levels in the same assay systems.

Quote Request

Request a Quote for 1,3-Diaminoguanidine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.